3-Bromo-4-chloro-5-methoxypyridine
Overview
Description
3-Bromo-4-chloro-5-methoxypyridine is an organic compound with the following chemical formula: C₆H₅BrClNO. It is a heterocyclic compound containing a pyridine ring substituted with bromine, chlorine, and a methoxy group. The molecular weight of this compound is approximately 222.47 g/mol .
Synthesis Analysis
This compound finds widespread application in organic synthesis. It serves as an intermediate in the synthesis of various compounds, including drugs used for epilepsy and mental disorders. Additionally, it is employed in the synthesis of biologically active molecules and pesticides .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine, chlorine, and a methoxy group attached at different positions. The specific arrangement of atoms can be visualized using molecular modeling software or by referring to its chemical structure .
Scientific Research Applications
Reactivity with Hydrochloric Acid : Studies on the reactivity of bromo-derivatives of ethoxypyridine with hydrochloric acid have implications for understanding the chemical behavior of 3-bromo-4-chloro-5-methoxypyridine under acidic conditions, potentially useful for designing reactions involving halogen exchange or functional group transformations (Hertog & Bruyn, 2010).
Nitration of Pyridine N-Oxides : The nitration of pyridine N-oxides, including those related to this compound, has been shown to yield specific nitro derivatives, indicating applications in the synthesis of nitro-substituted pyridine compounds for various chemical and pharmaceutical purposes (Hertog, Ammers & Schukking, 2010).
Schiff Base Formation : The synthesis of Schiff base compounds involving derivatives of this compound demonstrates their utility in forming complex structures with potential applications in coordination chemistry and materials science, as well as their antibacterial properties (Wang et al., 2008).
Efficient Synthesis of Related Compounds : Research on the efficient synthesis of compounds related to this compound, such as carboxylic acid moieties of receptor antagonists, highlights the importance of such derivatives in the development of pharmaceutical agents targeting specific receptors (Hirokawa, Horikawa & Kato, 2000).
Mechanism of Action
Target of Action
3-Bromo-4-chloro-5-methoxypyridine is a chemical compound used in organic synthesis It’s often used as an intermediate in the synthesis of more complex molecules, suggesting its targets could be varied depending on the specific synthesis pathway .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the this compound and the organoboron reagent .
Biochemical Pathways
As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which are fundamental to the structure of organic molecules . Therefore, it could indirectly affect various biochemical pathways depending on the final products of the synthesis.
Properties
IUPAC Name |
3-bromo-4-chloro-5-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHSOVDUIKSFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500888 | |
Record name | 3-Bromo-4-chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71001-60-0 | |
Record name | 3-Bromo-4-chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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